molecular formula C6H3N3O B142176 2-Formylpyrimidine-4-carbonitrile CAS No. 126534-98-3

2-Formylpyrimidine-4-carbonitrile

Cat. No. B142176
M. Wt: 133.11 g/mol
InChI Key: NVOQWTJWOKSMBK-UHFFFAOYSA-N
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Description

2-Formylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H3N3O and a molecular weight of 133.11 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Formylpyrimidine-4-carbonitrile can be analyzed using various techniques such as NMR spectroscopy . Tools like MolView can also be used to convert the 2D structure into a 3D model for better visualization .

properties

IUPAC Name

2-formylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O/c7-3-5-1-2-8-6(4-10)9-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOQWTJWOKSMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylpyrimidine-4-carbonitrile

Synthesis routes and methods

Procedure details

2.238 g (10.81 mmol) of 4-cyano-2-(2-phenylethenyl)-pyrimidine in 150 ml of absolute methanol and 75 ml of absolute methylene chloride are cooled to -70° C. Ozone is passed through until a blue solution is produced (about 0.5 hour). Nitrogen is passed through the solution until the excess ozone has been removed (about 0.75 hour) and then 3.5 ml of dimethyl sulfide are added to the reaction mixture. The solution is allowed to warm up to room temperature and is concentrated in a rotary evaporator. The crude product is purified over silica gel (eluant: n-hexane/ethyl acetate 1:3). 1H-NMR (CDCl3): δ=10.11 (s, 1H); 9.23 (d, 1H); 7.82 (d, 1H).
Name
4-cyano-2-(2-phenylethenyl)-pyrimidine
Quantity
2.238 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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